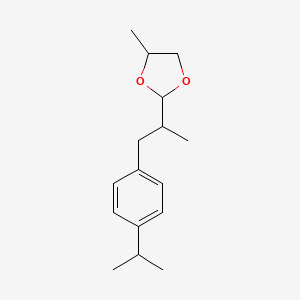

Cyclamen aldehyde propyleneglycol acetal

Description

Contextualization within Cyclic Acetal (B89532) Chemistry

Cyclamen aldehyde propyleneglycol acetal is a prime example of a cyclic acetal, a functional group of significant interest in organic chemistry. masterorganicchemistry.com Acetals are formed when an aldehyde or ketone reacts with an excess of an alcohol in the presence of an acid catalyst. semanticscholar.org Specifically, cyclic acetals are produced when a carbonyl compound reacts with a diol, such as propylene (B89431) glycol. libretexts.org This intramolecular-type reaction is often favored over the formation of acyclic acetals from two separate alcohol molecules. chemtube3d.com

The formation of acetals is a reversible process, and they are stable under neutral or basic conditions but can be hydrolyzed back to the original aldehyde or ketone and alcohol in the presence of aqueous acid. masterorganicchemistry.compearson.com This characteristic makes acetals useful as protecting groups for carbonyls in multi-step syntheses. masterorganicchemistry.comchadsprep.com The stability of cyclic acetals towards hydrolysis is generally greater than that of their acyclic counterparts. chemtube3d.com

The general mechanism for the formation of an acetal from an aldehyde and an alcohol involves several key steps:

Protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgpearson.com

Nucleophilic attack by an alcohol on the carbonyl carbon to form a hemiacetal. libretexts.orgpearson.com

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. pearson.com

Attack by a second alcohol molecule on the carbocation. pearson.com

Deprotonation to yield the final acetal. pearson.com

In the case of this compound, the diol (propylene glycol) provides both alcohol functionalities, leading to the formation of a five-membered 1,3-dioxolane (B20135) ring. thegoodscentscompany.com

Significance of the Parent Compound, Cyclamen Aldehyde, in Organic Synthesis

Cyclamen aldehyde, scientifically known as 2-methyl-3-(p-isopropylphenyl)propionaldehyde, is a synthetic fragrance compound that has been in use since the 1920s. wikipedia.org It possesses a strong, floral, and green aroma, often likened to lily-of-the-valley, and is a key component in many perfume formulations. scentree.cothegoodscentscompany.com

From an organic synthesis perspective, cyclamen aldehyde is valuable due to its reactive aldehyde functional group. This group can undergo a variety of chemical transformations, making it a versatile starting material for the synthesis of other molecules. researchgate.net The industrial synthesis of cyclamen aldehyde itself is a notable example of organic reactions, typically achieved through one of two main routes:

Crossed-aldol condensation: This method involves the condensation of cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde, followed by a selective hydrogenation of the resulting unsaturated aldehyde. wikipedia.orgsfdchem.com

Friedel-Crafts reaction: This route utilizes the reaction of isopropylbenzene with methacrolein (B123484) diacetate, followed by hydrolysis to yield the final aldehyde. scentree.cogoogle.com

The stability and olfactory properties of cyclamen aldehyde make it a subject of interest for further chemical modification to create new fragrance ingredients with potentially improved characteristics. thegoodscentscompany.com

Rationale for Research on Acetal Derivatives

The synthesis and study of acetal derivatives of fragrant aldehydes like cyclamen aldehyde are driven by several key scientific motivations:

Enhanced Stability: Aldehydes can be susceptible to oxidation, which can alter their scent profile and reduce their shelf-life. semanticscholar.org Converting an aldehyde to an acetal increases its stability, particularly in various formulations where oxidative degradation might be a concern. semanticscholar.org

Modification of Olfactory Properties: The formation of an acetal from an aldehyde can significantly change its odor. This provides a method for creating novel aroma chemicals with unique scent characteristics. semanticscholar.org For instance, while some acetals may have a weaker scent than the parent aldehyde, they can introduce new and desirable fragrance notes. semanticscholar.org

Pro-fragrances: Acetals can be designed to be stable under certain conditions and then hydrolyze back to the original fragrant aldehyde under specific triggers, such as changes in pH. This controlled release mechanism makes them useful as "pro-fragrances," providing a long-lasting scent.

Investigating Structure-Odor Relationships: By systematically creating and evaluating a series of acetal derivatives from a parent aldehyde, researchers can gain valuable insights into the relationship between a molecule's structure and its perceived odor. This fundamental research aids in the rational design of new fragrance ingredients.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73987-12-9 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |

InChI |

InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3 |

InChI Key |

NZDDMOIJDSXEJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Cyclamen Aldehyde Propyleneglycol Acetal

General Principles of Acetalization with Diols

Acetalization is a versatile and reversible reaction in organic synthesis where an aldehyde or ketone reacts with an alcohol to form an acetal (B89532). openstax.org When a diol (a molecule with two hydroxyl groups) is used, a cyclic acetal is formed. libretexts.org This process is of significant industrial importance for creating protecting groups for carbonyl functionalities and for synthesizing various fragrance and flavor compounds. nih.govlscollege.ac.in

The formation of a cyclic acetal from an aldehyde and a diol, such as propylene (B89431) glycol, is typically catalyzed by an acid. youtube.com The mechanism involves a series of equilibrium steps that ultimately lead to the formation of the stable cyclic acetal ring. openstax.org

The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. openstax.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov One of the hydroxyl groups of the diol then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com This is followed by deprotonation of the attacking oxygen to yield a hemiacetal intermediate. openstax.org

The key steps in this initial phase are:

Protonation of the carbonyl group: The acid catalyst donates a proton to the oxygen atom of the carbonyl group, forming a resonance-stabilized cation.

Nucleophilic attack by the diol: A hydroxyl group from the diol molecule attacks the electrophilic carbonyl carbon.

Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes a proton from the newly attached oxygen, resulting in the formation of a neutral hemiacetal.

The hemiacetal, in the presence of an acid, undergoes further reaction to form the acetal. The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). lscollege.ac.in The departure of the water molecule results in the formation of a resonance-stabilized carbocation (an oxonium ion). nih.gov The second hydroxyl group of the diol then performs an intramolecular nucleophilic attack on this carbocation. libretexts.org A final deprotonation step yields the cyclic acetal and regenerates the acid catalyst. youtube.com

The subsequent steps are:

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, generating a carbocation.

Intramolecular nucleophilic attack: The second hydroxyl group of the diol attacks the carbocation, forming the cyclic ring structure.

Deprotonation: A base removes the final proton, yielding the neutral cyclic acetal.

The formation of acetals is a reversible process, and the reaction exists in equilibrium. openstax.orgmasterorganicchemistry.com To favor the formation of the acetal product, the equilibrium must be shifted to the right. nih.gov This is typically achieved by removing the water that is formed as a byproduct of the reaction. lscollege.ac.in Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus.

Conversely, acetals are stable under basic and neutral conditions but can be hydrolyzed back to the original aldehyde or ketone and alcohol in the presence of aqueous acid. masterorganicchemistry.com This susceptibility to acidic hydrolysis is a key feature of acetals and is exploited in their use as protecting groups in organic synthesis. The stability of cyclic acetals is generally greater than that of acyclic acetals due to favorable entropic factors. lscollege.ac.in

Acid-Catalyzed Mechanism of Cyclic Acetal Formation

Specific Synthesis of Cyclamen Aldehyde Propyleneglycol Acetal

The synthesis of this compound involves two main stages: the preparation of the precursor, cyclamen aldehyde, followed by its reaction with propylene glycol to form the desired acetal.

Cyclamen aldehyde, chemically known as 3-(4-isopropylphenyl)-2-methylpropanal, is not a naturally occurring compound and is synthesized industrially. wikipedia.org One of the primary methods for its production involves a crossed-aldol condensation followed by a hydrogenation step. wikipedia.orgsfdchem.com

The synthesis begins with the base-catalyzed aldol (B89426) condensation of cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde. wikipedia.org This reaction forms an α,β-unsaturated aldehyde, 2-methyl-3-(4-isopropylphenyl)-2-propenal. sfdchem.com To obtain cyclamen aldehyde, the carbon-carbon double bond in this unsaturated intermediate is selectively hydrogenated. This hydrogenation is typically carried out in the presence of a catalyst, such as palladium on alumina, often with the addition of potassium acetate. sfdchem.com

Another industrial route to cyclamen aldehyde involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and methacrolein (B123484) diacetate, followed by hydrolysis of the resulting enolacetate. sfdchem.comscentree.co

The table below summarizes the key reactants and products in the primary synthesis of cyclamen aldehyde.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| Cuminaldehyde | Propionaldehyde | 2-methyl-3-(4-isopropylphenyl)-2-propenal | Cyclamen aldehyde |

Following the synthesis of cyclamen aldehyde, it is then reacted with propylene glycol in the presence of an acid catalyst to form this compound. The principles of acid-catalyzed cyclic acetal formation described in section 2.1 are directly applied in this step.

Acetalization Reaction of Cyclamen Aldehyde with Propylene Glycol

The formation of this compound is achieved by the reaction of cyclamen aldehyde with propylene glycol, typically under acidic conditions. scentree.co This reaction proceeds via a hemiacetal intermediate. The removal of water is crucial to shift the equilibrium towards the formation of the acetal. p-toluenesulfonicacid-ptbba.com

The reaction can be influenced by several factors, including temperature, reaction time, catalyst loading, and the molar ratio of the reactants. For instance, in the acetalization of 1,2-propylene glycol with acetaldehyde (B116499), it was found that the reaction rate follows first-order kinetics with respect to both acetaldehyde and 1,2-propylene glycol. researchgate.net Optimal reaction conditions are crucial for maximizing the yield of the desired acetal.

Catalytic Systems in Acetal Formation

Homogeneous acid catalysts, such as p-toluenesulfonic acid (PTSA), are widely used in acetal synthesis. fiveable.meymerdigital.com PTSA is a strong organic acid that is soluble in many organic solvents, making it an effective catalyst for liquid-phase reactions. fiveable.meresearchgate.net The mechanism of PTSA-catalyzed acetalization involves the protonation of the carbonyl group of the aldehyde, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.com This is followed by the formation of a hemiacetal, which is then protonated to facilitate the elimination of a water molecule, leading to the formation of the acetal. p-toluenesulfonicacid-ptbba.com

A patent for the synthesis of low-grade aldehyde (C2-C10) propylene glycol acetals describes a method using p-toluenesulfonic acid as a catalyst and anhydrous calcium chloride as a desiccant. google.com This method is highlighted for its high product purity and recovery rate. google.com

Table 1: Comparison of Homogeneous Acid Catalysts in Acetalization

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| p-Toluenesulfonic Acid (PTSA) | High catalytic activity, good solubility in organic solvents, commercially available, and relatively inexpensive. researchgate.netpreprints.org | Can be corrosive, difficult to separate from the reaction mixture, and may require neutralization and purification steps. santiago-lab.com |

| Sulfuric Acid (H₂SO₄) | Strong acid, effective catalyst. acs.org | Highly corrosive, can lead to side reactions and charring, and poses environmental concerns. acs.org |

| Hydrochloric Acid (HCl) | Strong acid, effective catalyst. nih.gov | Corrosive, volatile, and can be difficult to handle. nih.govijsdr.org |

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. santiago-lab.comresearchgate.net Ion-exchange resins, such as Amberlyst-15, are commonly used as solid acid catalysts in acetalization reactions. umich.edusci-hub.boxugm.ac.id

Amberlyst-15 is a sulfonic acid-functionalized polystyrene-divinylbenzene copolymer that provides acidic sites for catalysis. santiago-lab.com Its porous structure allows for the diffusion of reactants to the active sites. Studies on the acetalization of glycerol (B35011) with acetone (B3395972) using Amberlyst-15 have shown that factors like temperature, reactant molar ratio, and catalyst loading significantly affect the conversion of glycerol. ugm.ac.id In a pilot-scale continuous reactive distillation column, Amberlyst-15 was used to catalyze the reaction between propylene glycol and acetaldehyde, demonstrating its applicability in continuous processes. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Acetalization

| Catalyst | Substrates | Key Findings |

|---|---|---|

| Amberlyst-15 | Glycerol and Acetone | Temperature, reactant molar ratio, and catalyst loading significantly impact glycerol conversion. ugm.ac.id |

| Amberlyst-15 | Propylene Glycol and Acetaldehyde | Effective in a continuous reactive distillation process for acetal formation. researchgate.net |

| Zeolites | Various aldehydes and alcohols | Can be used as solid acid catalysts, but their performance can be influenced by pore size and acidity. sci-hub.box |

| Montmorillonite Clay | Various aldehydes and alcohols | A natural and inexpensive catalyst that has been used for acetal synthesis. ymerdigital.com |

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. ymerdigital.comijsdr.org This includes the use of renewable feedstocks, solvent-free reaction conditions, and recyclable catalysts.

The acetalization reaction itself can be part of a green chemistry strategy. For example, the conversion of glycerol, a byproduct of biodiesel production, into acetals (solketals) is a way to valorize this renewable resource. eurekalert.orgmdpi.com These acetals can be used as fuel additives. mdpi.com

Solvent-free acetalization reactions catalyzed by solid acids like mesoporous molecular sieves (e.g., Al-SBA-15) have been reported as an efficient and green method for the protection of carbonyl groups. researchgate.net Additionally, photocatalytic methods for acetal synthesis have been developed, utilizing visible light and an organocatalyst like thioxanthenone, offering a mild and green alternative to traditional acid catalysis. rsc.org

Advanced Synthetic Techniques and Strategic Applications

The development of advanced synthetic techniques has provided new avenues for improving the efficiency and sustainability of acetal synthesis.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govnih.govbeilstein-journals.org These characteristics make flow chemistry particularly well-suited for the synthesis of fragrance ingredients. nih.govnih.gov

The use of packed-bed reactors with solid-supported catalysts is a common approach in flow chemistry. For instance, a continuous flow synthesis of imidazopyridines involved an acid-catalyzed condensation in a reactor packed with a polymer-supported sulfonic acid. acs.org This approach allows for the continuous production of the desired product with easy separation of the catalyst. The application of flow chemistry can lead to higher yields and reaction rates compared to batch processes. beilstein-journals.org

Strategies for Aldehyde Carbonyl Group Protection in Multi-Step Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular transformations. pressbooks.pub The aldehyde carbonyl group, due to its inherent reactivity, often necessitates temporary masking to prevent unwanted side reactions while other parts of a molecule are being modified. nih.gov Acetals, particularly cyclic acetals formed with diols such as propylene glycol, serve as one of the most effective and widely used protecting groups for aldehydes. pressbooks.pubchemistrysteps.com This strategy is crucial when a molecule contains multiple reactive sites, and chemoselectivity is required. chemistry.coach

The fundamental principle behind using a protecting group involves three key stages: the introduction of the group to block the reactive site, the performance of the desired chemical reaction elsewhere in the molecule, and the subsequent removal of the protecting group to restore the original functionality. pressbooks.publibretexts.org For an acetal like this compound, this process allows chemists to perform reactions that would otherwise be incompatible with the presence of a free aldehyde. libretexts.org

The formation of an acetal from an aldehyde involves its reaction with an alcohol in the presence of an acid catalyst. libretexts.org When a diol, such as propylene glycol (1,2-propanediol), is used, a cyclic acetal is formed. libretexts.orgquora.com These cyclic acetals are generally more stable than their acyclic counterparts. The reaction is reversible, and to drive the equilibrium towards acetal formation, water, a byproduct of the reaction, is typically removed. libretexts.org

A primary advantage of using acetals as protecting groups is their stability under a wide range of reaction conditions. jove.com They are inert to bases, nucleophiles, and both oxidizing and reducing agents. jove.com This stability allows for a broad scope of synthetic transformations to be carried out on other functional groups within the molecule without affecting the protected aldehyde. libretexts.org For instance, a common challenge in synthesis is the selective reduction of an ester in the presence of an aldehyde. Since aldehydes are generally more reactive towards reducing agents like lithium aluminum hydride (LiAlH₄), the aldehyde must be protected first. chemistrysteps.com By converting the aldehyde to a propylene glycol acetal, the ester can be selectively reduced, after which the aldehyde is regenerated. chemistrysteps.com

The selective protection of aldehydes in the presence of other carbonyl compounds, such as ketones, is also feasible. Aldehydes are typically more reactive and form acetals more rapidly than ketones. jove.com This difference in reactivity allows for the selective masking of an aldehyde group in a molecule containing both functionalities. pressbooks.pubjove.com

Once the desired synthetic modifications are complete, the deprotection of the acetal is straightforward. The original aldehyde can be readily regenerated by hydrolysis under mild aqueous acidic conditions. chemistry.coachjove.com This ease of removal is a critical feature of a good protecting group, ensuring that the deprotection step does not compromise the newly formed chemical bonds in the molecule. pressbooks.pubchemistry.coach

The table below summarizes the key aspects of using propylene glycol for the protection of aldehydes.

| Feature | Description |

| Protecting Group | Propylene Glycol Acetal (a substituted 1,3-dioxolane) |

| Functional Group Protected | Aldehyde Carbonyl Group |

| Protection Reaction | Reaction of the aldehyde with propylene glycol (1,2-propanediol) under acidic catalysis. google.com |

| Conditions for Stability | Stable in neutral and strongly basic environments; resistant to nucleophiles, oxidizing agents, and reducing agents. chemistrysteps.comjove.com |

| Common Reagents Tolerated | Grignard reagents, lithium aluminum hydride (LiAlH₄), organolithium reagents. chemistrysteps.comlibretexts.org |

| Deprotection Reaction | Acid-catalyzed hydrolysis. libretexts.org |

| Key Advantage | Allows for selective reactions on other functional groups (e.g., esters, ketones) in a multi-functional molecule. pressbooks.pubchemistrysteps.com |

Chemical Reactivity and Stability Studies of Cyclamen Aldehyde Propyleneglycol Acetal

Hydrolytic Stability and Reversion Mechanisms

Influence of Aqueous Environments on Acetal (B89532) Hydrolysis

Cyclamen aldehyde propyleneglycol acetal is reported to be insoluble in water, a property that inherently limits its hydrolysis in aqueous environments. thegoodscentscompany.com Generally, the formation of acetals from aldehydes and propylene (B89431) glycol is a reversible reaction. nih.gov While acetals are known to be stable in alkaline conditions, their stability can be compromised in acidic aqueous solutions, where hydrolysis is more favored. thegoodscentscompany.com

Studies on analogous flavor aldehyde propylene glycol acetals have demonstrated their relative stability in physiological aqueous solutions, with half-lives exceeding 36 hours. nih.gov This suggests that while hydrolysis can occur, it may proceed at a slow rate under neutral or near-neutral pH conditions. The persistence of these acetals in aqueous media indicates that a significant portion can remain intact over time. nih.gov

Investigation of Intramolecular Cyclization Pathways

Currently, there is a lack of specific research in the public domain detailing the intramolecular cyclization pathways of this compound. Such pathways would involve the molecule reacting with itself to form new ring structures. While theoretically possible under certain conditions (e.g., in the presence of specific catalysts or under high-energy conditions), this area remains unexplored for this particular compound. Further computational and experimental studies would be necessary to determine if any plausible intramolecular cyclization reactions exist and under what conditions they might occur.

Chemical Interactions in Complex Multi-Component Systems

Formation of Acetal Adducts from Aldehydes and Glycols

The formation of this compound is an example of the broader class of reactions between aldehydes and glycols to form cyclic acetal adducts. chemrxiv.org This reaction is a reversible equilibrium process. nih.gov Research on a variety of flavor aldehydes has shown that they readily react with propylene glycol to form the corresponding acetals. nih.govchemrxiv.org In fact, studies have demonstrated that all aldehyde-containing flavoring molecules analyzed were reactive with propylene glycol. chemrxiv.org This suggests a general reactivity pattern that is applicable to cyclamen aldehyde. The formation of two diastereoisomeric peaks in gas chromatography-mass spectrometry (GC-MS) chromatograms is characteristic of these cyclic propylene glycol acetals. chemrxiv.org

Kinetic Studies of Acetal Formation and Decomposition in Specific Solvents

While specific kinetic data for the formation and decomposition of this compound is not available, studies on other aldehyde flavorants provide valuable insights. For instance, the formation of acetals from aldehydes like benzaldehyde (B42025), trans-cinnamaldehyde, and vanillin (B372448) in propylene glycol has been studied using 1H NMR spectroscopy. nih.govnih.gov These studies determined first-order initial rate constants, half-lives, and the percentage of acetal formed at equilibrium. nih.gov

The rate of acetalization and the yield at equilibrium are influenced by the specific aldehyde and the solvent composition. nih.gov For example, in 100% propylene glycol, trans-cinnamaldehyde acetals formed the fastest, followed by benzaldehyde and vanillin. nih.govnih.gov The acetal yield was greatest for benzaldehyde. nih.govnih.gov Such findings suggest that the electronic and steric properties of the aldehyde play a crucial role in the kinetics of acetal formation.

Below is a comparative table of kinetic data for the formation of various flavor aldehyde propylene glycol acetals, which can serve as a reference for the expected behavior of cyclamen aldehyde.

| Aldehyde | Half-life (t¹/₂) in 100% PG | Acetal Yield at Equilibrium in 100% PG |

| Benzaldehyde | Slower than trans-cinnamaldehyde | Highest |

| trans-Cinnamaldehyde | Fastest | Intermediate |

| Vanillin | Slowest | Lowest |

Influence of Other Chemical Species on Acetal Formation Kinetics

The presence of other chemical species in a formulation can significantly impact the kinetics of acetal formation. Studies on flavor aldehyde-propylene glycol acetals have shown that:

Water: The presence of water can inhibit acetalization. nih.govnih.gov This is consistent with the principle of Le Chatelier, as water is a product of the reversible acetal formation reaction.

Nicotine: Nicotine has also been found to inhibit the formation of these acetals. nih.govnih.gov

Acids: Benzoic acid has been shown to catalyze the acetalization process. nih.govnih.gov This is expected, as acetal formation is generally acid-catalyzed.

Nicotine and Benzoic Acid Mixtures: Interestingly, the formation of flavorant-propylene glycol acetals was generally delayed in the presence of nicotine, even when benzoic acid was present at concentrations two, four, or ten times that of nicotine. nih.govnih.gov

These findings highlight the complex interplay of ingredients in a multi-component system and their collective effect on the equilibrium and rate of acetal formation.

Spectroscopic and Computational Characterization of Cyclamen Aldehyde Propyleneglycol Acetal

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Cyclamen aldehyde propyleneglycol acetal (B89532), which is formed through the acetalization of Cyclamen aldehyde with propylene (B89431) glycol. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and for monitoring the progress of chemical reactions. In the synthesis of Cyclamen aldehyde propyleneglycol acetal, ¹H NMR spectroscopy can be utilized to follow the conversion of the starting materials, Cyclamen aldehyde and propylene glycol, into the final acetal product.

The reaction can be monitored by observing the disappearance of the characteristic aldehyde proton signal of Cyclamen aldehyde (typically found in the 9-10 ppm region of the ¹H NMR spectrum) and the appearance of new signals corresponding to the protons of the newly formed dioxolane ring of the acetal.

Expected ¹H NMR Spectral Data for this compound:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic protons | 7.0-7.2 | Multiplet | 4H |

| Acetal proton (CH-O) | 4.5-5.5 | Multiplet | 1H |

| Propylene glycol CH₂ and CH protons | 3.5-4.5 | Multiplet | 3H |

| Isopropyl CH proton | 2.8-3.0 | Septet | 1H |

| Cyclamen aldehyde backbone protons | 1.5-2.5 | Multiplet | 3H |

| Methyl protons (isopropyl and backbone) | 0.8-1.3 | Multiplet | 9H |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The integration of these signals provides quantitative information about the relative number of protons, confirming the structure of the product. Furthermore, ¹³C NMR spectroscopy would show the disappearance of the aldehyde carbonyl carbon (around 200 ppm) and the appearance of a new signal for the acetal carbon (around 100-110 ppm), further confirming the successful formation of the acetal.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the characterization of this compound, FTIR is crucial for verifying the conversion of the aldehyde functional group into an acetal.

The key spectral change to monitor is the disappearance of the strong C=O stretching vibration of the aldehyde group, which is typically observed in the region of 1720-1740 cm⁻¹. Concurrently, the appearance of characteristic C-O stretching bands for the acetal group in the fingerprint region (approximately 1000-1200 cm⁻¹) confirms the formation of the product.

Key FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Acetal) | Stretching | 1000-1200 (multiple bands) |

| C=C (Aromatic) | Stretching | 1450-1600 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, by-products, and other components in a fragrance formulation. These methods also allow for its precise quantification.

Gas Chromatography (GC) for Mixture Component Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation of the acetal from the parent aldehyde and the propylene glycol, as well as any impurities.

A typical GC method would involve injecting a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. When coupled with mass spectrometry (GC-MS), definitive structural information can be obtained from the mass spectrum of the eluting compound.

Typical GC-MS Parameters for Analysis:

| Parameter | Condition |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Scan range 40-400 m/z) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Chemistry Applications

Computational chemistry offers powerful tools for understanding the properties of molecules like this compound at a molecular level and for predicting their behavior.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or, in the case of fragrances, its olfactory properties. For fragrance molecules like this compound, QSAR can be used to predict odor characteristics based on molecular descriptors.

These descriptors can be calculated from the 3D structure of the molecule and include parameters such as molecular weight, logP (a measure of lipophilicity), molecular shape, and electronic properties. By building a model based on a training set of molecules with known odor profiles, the odor of new or hypothetical molecules can be predicted. This approach is invaluable in the rational design of new fragrance ingredients with desired scent characteristics, potentially reducing the need for extensive synthesis and sensory evaluation. For acetals, QSAR can help in understanding how modifications to the aldehyde or the diol component affect the final odor profile.

Molecular Modeling and Simulation of Acetal Structures and Reactivity

The study of this compound at the molecular level provides significant insights into its conformational possibilities, structural stability, and reactivity. Computational chemistry, through molecular modeling and quantum chemical calculations, serves as a powerful tool to elucidate these characteristics, complementing experimental data. Such studies are crucial for understanding the behavior of this fragrance ingredient in various formulations and its interaction with other molecules. mdpi.comrsc.org

Molecular modeling of this compound typically commences with the construction of its 3D structure. Given that the acetalization reaction between cyclamen aldehyde and propylene glycol can result in stereoisomers, computational models are invaluable for examining the different possible spatial arrangements of the atoms. nih.gov These models help in predicting the most stable conformations of the molecule, which are essential for understanding its physical and chemical properties.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are frequently employed to optimize the geometry of the acetal and to calculate its electronic properties. nih.gov These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Furthermore, these methods can provide information on the electronic distribution within the molecule, such as the electrostatic potential surface, which is critical for understanding intermolecular interactions. researchgate.net

Simulations of the molecule's reactivity can also be performed to understand its stability and potential degradation pathways. For instance, the hydrolysis of the acetal back to cyclamen aldehyde and propylene glycol can be modeled to determine the reaction's energy barrier and mechanism. youtube.com This is particularly relevant for predicting the stability of the fragrance in different environments.

The following data tables present hypothetical yet representative results from a molecular modeling study of this compound, based on common computational chemistry methods.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

| C-O (acetal) Bond Length | 1.42 Å |

| C-C (propyl) Bond Length | 1.53 Å |

| O-C-O (acetal) Bond Angle | 108.5° |

| C-O-C (ether) Bond Angle | 112.0° |

| Dihedral Angle (p-isopropylphenyl) | 45.2° |

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| Dipole Moment | 2.1 D |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Electrostatic Potential (min/max) | -0.05 / +0.05 a.u. |

These computational findings provide a detailed picture of the molecular structure and electronic nature of this compound, which is instrumental in predicting its behavior and designing new applications for this versatile fragrance ingredient.

Research Applications and Broader Scientific Implications of Cyclamen Aldehyde Propyleneglycol Acetal

Role as Chemical Protecting Groups in Complex Organic Synthesis

In the field of complex organic synthesis, the strategic protection of reactive functional groups is a fundamental concept. Aldehydes are highly reactive and susceptible to a variety of transformations, such as oxidation, reduction, and nucleophilic attack. When a multi-step synthesis requires a reaction elsewhere in a molecule containing an aldehyde, the aldehyde group must often be temporarily masked or "protected" to prevent it from undergoing unwanted reactions.

Acetals are one of the most common and effective protecting groups for aldehydes and ketones. chemistrysteps.com The formation of Cyclamen aldehyde propyleneglycol acetal (B89532) is an example of this protective strategy. The reaction of cyclamen aldehyde with propylene (B89431) glycol, typically under acidic catalysis, converts the reactive aldehyde moiety into a stable 1,3-dioxolane (B20135) ring structure. nih.gov

Key characteristics of this acetal as a protecting group include:

Stability: The acetal is stable under neutral and, importantly, basic or nucleophilic conditions, which would otherwise react with the unprotected aldehyde. chemistrysteps.com

Reversibility: The protection is temporary. The acetal can be readily hydrolyzed back to the original aldehyde and propylene glycol using aqueous acid, often under mild conditions. nih.gov

This protective strategy allows chemists to perform a wide range of chemical transformations on other parts of a complex molecule without affecting the aldehyde. For instance, if a molecule containing the cyclamen aldehyde moiety also had an ester group that needed to be selectively reduced using a powerful reagent like lithium aluminum hydride, the aldehyde would need to be protected first. The acetal would remain inert during the reduction of the ester, and could then be removed in a subsequent step to regenerate the aldehyde, a process known as deprotection. chemistrysteps.com

| Feature | Description |

| Protected Group | Aldehyde |

| Protecting Reagent | Propylene Glycol |

| Resulting Group | Cyclic Acetal (1,3-Dioxolane derivative) |

| Conditions for Protection | Acid catalyst |

| Stability | Stable to bases, nucleophiles, and reducing agents |

| Conditions for Deprotection | Aqueous acid |

Functionalization and Derivatization for Tailored Chemical Attributes

The modification of known molecules like cyclamen aldehyde into derivatives such as its propylene glycol acetal is a common strategy to fine-tune chemical properties for specific applications. This functionalization can enhance stability, alter release characteristics, and create tools for fundamental research.

Cyclamen aldehyde is a valuable aroma chemical prized for its powerful and fresh floral scent, reminiscent of lily-of-the-valley and cyclamen flowers. sfdchem.compellwall.com However, like many aldehydes, its reactivity can be a drawback in certain product formulations, particularly those with alkaline pH, such as soaps and detergents, where it may lack long-term stability. pellwall.com

The conversion of cyclamen aldehyde to its propylene glycol acetal creates a more chemically robust and stable intermediate. thegoodscentscompany.com This derivatization serves several purposes in the context of aroma compounds:

Enhanced Stability: The acetal is significantly more resistant to degradation in alkaline media compared to the parent aldehyde. pellwall.com

Prolonged Release (Profragrance): The acetal itself is generally odorless. In the presence of moisture and slight acidity (e.g., on skin or fabric), it can slowly hydrolyze, releasing the volatile cyclamen aldehyde over an extended period. This makes it a type of "profragrance," providing a long-lasting scent effect.

Versatility in Formulation: Its stability allows for incorporation into a wider range of product bases without significant loss of the desired fragrance note over the product's shelf life.

The synthesis of this stable intermediate involves a straightforward acid-catalyzed reaction, making it an efficient method for improving the performance of the final fragrance accord. nih.gov

The human sense of smell is governed by a large family of G protein-coupled receptors known as olfactory receptors (ORs). nih.gov Each OR can recognize multiple odorant molecules, and each odorant can be recognized by multiple ORs, creating a combinatorial code that the brain interprets as a specific scent. nih.gov A central goal in olfactory science is to understand the precise molecular interactions between an odorant and its corresponding receptor(s).

Studying these interactions often involves the synthesis and evaluation of structural analogs of a known odorant. By systematically modifying the structure of a molecule and observing how these changes affect its interaction with a receptor, scientists can map the receptor's binding pocket and identify the key structural features required for activation. nih.gov

Cyclamen aldehyde propyleneglycol acetal can be viewed as a structural analog of cyclamen aldehyde. Researchers can use such analogs to probe the structural and chemical requirements of the olfactory receptors that bind cyclamen aldehyde. Key comparisons would include:

Size and Shape: The acetal is bulkier than the aldehyde. Comparing the binding affinity of the two molecules can indicate the size constraints of the receptor's binding site.

Polarity and Hydrogen Bonding: The aldehyde group contains a polar carbonyl (C=O) group capable of acting as a hydrogen bond acceptor. The acetal linkage replaces this with two ether-like oxygen atoms within a ring, altering the molecule's polarity and hydrogen bonding potential. If the acetal fails to activate a receptor that the aldehyde does, it could suggest that the carbonyl group is a critical interaction point.

Through such comparative studies with a library of structural analogs, a detailed picture of the binding mechanism can be constructed, advancing the fundamental understanding of odor perception. nih.gov

Interdisciplinary Research with Material Science and Environmental Chemistry

The formation and behavior of acetals are relevant in broader scientific contexts, including the development of new materials and the assessment of the environmental impact of chemicals.

Polyols are compounds with multiple hydroxyl (-OH) groups, with propylene glycol being a simple example. The reaction of aldehydes with polyols to form acetals is a key reaction in various areas of material science. For instance, research has explored the solvent-free synthesis of acetal-containing polyols for creating novel, recyclable polyurethane materials. acs.orgnih.govacs.org In these studies, the formation of acetal linkages within the polymer backbone allows the material to be broken down (depolymerized) under specific, mild acidic conditions, facilitating closed-loop recycling. nih.gov

Research into the gelation properties of polyol acetal derivatives in various solvent mixtures also highlights the material science connection. The self-assembly of these molecules into three-dimensional networks to form gels is driven by noncovalent interactions, and understanding how solvent composition affects this process is crucial for designing new "smart" materials with potential applications in areas like controlled release or sensing. The formation of this compound in a polyol-based solvent is a microcosm of these larger-scale polymerization and material-formation processes.

Understanding the environmental fate of synthetic chemicals is a critical aspect of environmental chemistry. When a compound like this compound is released into the environment, its behavior is governed by its physicochemical properties, which determine how it partitions between different environmental compartments (air, water, soil, and biota) and how long it persists.

Partitioning: A key parameter for predicting environmental partitioning is the octanol-water partition coefficient (logP or logKow). A higher logP value indicates greater lipophilicity (fat-solubility). This compound has an estimated logP of 4.280, indicating that it is a lipophilic compound. thegoodscentscompany.com Based on this, it is expected to preferentially partition from water into organic-rich phases like soil, sediment, and the fatty tissues of living organisms. nih.govnih.gov This behavior is common for many persistent organic pollutants (POPs). nih.gov

Persistence: The environmental persistence of the acetal is related to its chemical stability. While more stable than the parent aldehyde in many conditions, the acetal linkage is susceptible to hydrolysis, particularly in acidic aqueous environments. nih.gov This hydrolysis reaction would break the molecule down into its precursors: cyclamen aldehyde and propylene glycol. Therefore, its persistence is expected to be dependent on environmental factors such as pH. In acidic waters or soils, it would likely degrade more readily, while in neutral or alkaline conditions, it would be more persistent.

| Parameter | Value / Predicted Behavior | Implication |

| logP (o/w) | 4.280 (estimated) thegoodscentscompany.com | Lipophilic; likely to adsorb to soil/sediment and bioaccumulate. |

| Water Solubility | 2.846 mg/L at 25°C (estimated) thegoodscentscompany.com | Low solubility in water. |

| Vapor Pressure | 0.000360 mmHg at 25°C (estimated) thegoodscentscompany.com | Low volatility; not expected to be prevalent in the atmosphere. |

| Persistence | Susceptible to acid-catalyzed hydrolysis. nih.gov | Degradation pathway exists, with persistence dependent on environmental pH. |

Contribution to Fundamental Understanding of Aldehyde-Diol Chemistry

The reaction between an aldehyde and a diol to form a cyclic acetal is a cornerstone of organic chemistry, pivotal for creating protecting groups, synthesizing heterocycles, and understanding reaction mechanisms. The study of specific reactions, such as the formation of this compound from Cyclamen aldehyde and propylene glycol, offers a valuable model system for elucidating the fundamental principles of this transformation. Research in this area provides detailed insights into reaction kinetics, equilibrium, stereochemistry, and the influence of reaction conditions, thereby contributing significantly to the broader understanding of aldehyde-diol chemistry.

The formation of a cyclic acetal, like this compound, is a reversible reaction that typically requires an acid catalyst. libretexts.orglibretexts.org The generally accepted mechanism proceeds through several key steps. Initially, the carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a hydroxyl group from the diol (propylene glycol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a hemiacetal intermediate. libretexts.org Further protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is then eliminated to generate an oxonium ion. The final step involves the intramolecular attack by the second hydroxyl group of the diol on the oxonium ion, followed by deprotonation to yield the stable cyclic acetal. libretexts.org The use of a diol is particularly effective as the intramolecular ring-closing step is kinetically favored, leading to a more stable cyclic product compared to an acyclic acetal. libretexts.org

Kinetic studies on the formation of various flavor aldehyde-propylene glycol acetals have provided quantitative data on reaction rates and equilibrium positions. These studies, often employing techniques like 1H NMR spectroscopy, reveal that the reaction can be influenced by several factors. nih.gov For instance, the presence of acid catalysts significantly accelerates the rate of acetalization. nih.gov Conversely, the presence of water can inhibit the reaction and shift the equilibrium back toward the reactants, as it is a product of the forward reaction. nih.govnih.gov

The table below illustrates typical factors influencing the kinetics of aldehyde-propylene glycol acetal formation, which are directly applicable to the synthesis of this compound.

| Factor | Effect on Acetal Formation | Rationale |

| Acid Catalyst | Increases reaction rate | Protonates the carbonyl group, making it more electrophilic. libretexts.org |

| Water Concentration | Inhibits forward reaction | As a product, its presence shifts the equilibrium towards the reactants (Le Chatelier's principle). nih.govnih.gov |

| Solvent System | Influences reaction rate and yield | The ratio of propylene glycol to other solvents (like glycerol) can affect the kinetics and equilibrium position. nih.gov |

| Temperature | Increases reaction rate | Provides the necessary activation energy for the reaction to proceed faster. |

Detailed research on analogous systems has quantified these effects. For example, studies on flavor aldehydes like benzaldehyde (B42025) and cinnamaldehyde (B126680) reacting with propylene glycol have determined the half-life of the reaction and the percentage of acetal formed at equilibrium. nih.gov It has been shown that a significant portion of the aldehyde (upwards of 40%) can be converted to the corresponding propylene glycol acetal under typical storage conditions. nih.gov The stability of these acetals has also been investigated, with half-lives exceeding 36 hours in aqueous solutions, indicating their persistence once formed. nih.gov

The reaction between Cyclamen aldehyde and propylene glycol is also of significant interest from a stereochemical perspective. Propylene glycol is a chiral molecule (existing as (R)- and (S)-enantiomers), and Cyclamen aldehyde also possesses a stereocenter. The reaction between these two chiral molecules can result in the formation of multiple diastereomers of this compound. The study of the diastereomeric ratio of the products can provide fundamental insights into the stereoselectivity of the acetalization reaction, offering a deeper understanding of the transition state geometry and the factors that govern facial selectivity in nucleophilic additions to carbonyls.

Q & A

Basic: How can researchers optimize the synthesis of cyclamen aldehyde propyleneglycol acetal to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters.

- Catalyst Selection : Use acid catalysts (e.g., p-toluenesulfonic acid) to facilitate acetal formation, ensuring minimal side reactions.

- Solvent System : Propylene glycol itself can act as both solvent and reactant, but anhydrous conditions are critical to avoid hydrolysis .

- Reaction Monitoring : Employ H-NMR to track acetalization progress, focusing on the disappearance of the aldehyde proton (~9-10 ppm) and emergence of acetal protons (~4-5 ppm) .

- Purification : Use fractional distillation or column chromatography to isolate the acetal from unreacted starting materials, referencing purity standards from flavoring agent specifications (e.g., JECFA guidelines) .

Advanced: How can contradictions in stability data under varying pH and temperature conditions be resolved?

Methodological Answer:

Conflicting stability data often arise from unaccounted variables. A systematic approach includes:

- Controlled Degradation Studies : Design experiments comparing hydrolytic stability at pH 2–8 and temperatures 25–60°C. Use HPLC-MS to quantify degradation products (e.g., cyclamen aldehyde regeneration) .

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under accelerated conditions, cross-referencing with FAO/WHO’s metabolite safety thresholds for flavoring agents .

- Statistical Validation : Use ANOVA to assess significance of pH/temperature interactions, ensuring replicates (n ≥ 3) to mitigate variability .

Basic: What analytical methods are recommended to validate the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- H-NMR : Confirm acetal formation via characteristic peaks at δ 4.2–4.8 ppm (dioxolane protons) and absence of aldehyde proton (δ ~9.5 ppm) .

- GC-MS : Verify molecular ion (m/z 234.33) and fragmentation patterns against reference libraries .

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to authenticated standards .

Advanced: How can the metabolic fate of this compound be assessed in biological systems?

Methodological Answer:

- In Vitro Models : Incubate the compound with liver microsomes (e.g., human S9 fraction) to identify phase I metabolites (e.g., hydrolysis to cyclamen aldehyde) .

- Isotopic Labeling : Synthesize C-labeled acetal to track metabolic pathways via LC-MS/MS, focusing on urinary excretion profiles .

- Toxicokinetic Analysis : Use physiologically based pharmacokinetic (PBPK) modeling to predict systemic exposure, referencing IFRA’s acceptable daily intake limits .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure and inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste, avoiding drainage systems .

- Exposure Limits : Adhere to IFRA’s recommended thresholds (e.g., ≤ 1.2% in fragrances) and monitor airborne concentrations with real-time sensors .

Table 1: Stability Conditions for this compound

Advanced: How can researchers resolve discrepancies in reported odor thresholds for this compound?

Methodological Answer:

- Sensory Panels : Conduct triangulation tests with trained panelists (n ≥ 15) using ASTM E679-19 guidelines to establish detection thresholds .

- Matrix Effects : Compare thresholds in aqueous vs. lipid matrices to account for solubility-driven variability .

- Instrumental Calibration : Correlate GC-olfactometry data with electronic nose responses to validate human panel results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.